N-Pentacosane-d52: A Comprehensive Technical Guide for Advanced Analytical Applications
N-Pentacosane-d52: A Comprehensive Technical Guide for Advanced Analytical Applications
This guide provides an in-depth exploration of N-Pentacosane-d52, a deuterated long-chain alkane, designed for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into its fundamental chemical properties, its critical role as an internal standard in mass spectrometry, and practical considerations for its application, moving beyond a simple recitation of facts to explain the scientific reasoning behind its use.
Introduction: The Need for Precision in Quantitative Analysis
In modern analytical science, particularly within regulated environments like pharmaceutical development, the demand for precision and accuracy in quantitative assays is paramount. The complexity of biological matrices often introduces variability from sample preparation, instrumental drift, and matrix effects, all of which can compromise data integrity. The use of an ideal internal standard (IS) is the most effective strategy to mitigate these challenges. An IS is a compound with physicochemical properties very similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls.
N-Pentacosane-d52 (perdeuterated n-pentacosane) represents a gold standard for use as an internal standard, especially for the quantification of long-chain hydrocarbons and related lipophilic molecules. Its near-identical chemical nature to the non-labeled n-pentacosane ensures it faithfully tracks the analyte through the entire analytical workflow, from extraction to detection.
Core Chemical and Physical Properties of N-Pentacosane-d52
N-Pentacosane-d52 is a saturated hydrocarbon in which all 52 hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution is the key to its utility, providing a distinct mass signature without significantly altering its chemical behavior.
Below is a summary of its key properties. It is important to note that while some experimental data for the deuterated form is limited, the properties are very close to its non-deuterated analog, n-pentacosane.
| Property | Value | Source |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane | [1] |
| CAS Number | 121578-13-0 | [2][3] |
| Molecular Formula | C25D52 | [2][3] |
| Molecular Weight | ~405.00 g/mol | [1][4] |
| Appearance | White to colorless solid | [2][5][6] |
| Melting Point | 53-56 °C (for n-pentacosane) | [7] |
| Boiling Point | ~401.9 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like benzene and chloroform. | [5][8] |
The fundamental logic for using a deuterated standard lies in the near-identical physicochemical properties to the analyte.[9] This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[9][10]
The Role of Deuterated Internal Standards in Mass Spectrometry
The use of stable isotope-labeled internal standards, such as N-Pentacosane-d52, is the cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[11]
Mitigating Analytical Variability
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[9] Deuterated standards achieve this by:
-
Compensating for Sample Loss: During multi-step extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction), any physical loss of the analyte will be mirrored by a proportional loss of the deuterated IS.
-
Correcting for Matrix Effects: In complex matrices like plasma or tissue homogenates, endogenous compounds can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer's source.[12] Because the deuterated IS has the same retention time and ionization characteristics, it is affected by the matrix in the same way as the analyte.[10][13]
-
Accounting for Instrumental Drift: Minor fluctuations in injection volume or detector response over the course of an analytical run are normalized.[12]
The final concentration of the analyte is determined by the ratio of the analyte's response to the internal standard's response, a method that provides superior accuracy and precision.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard like N-Pentacosane-d52.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: A Representative Method
While a specific protocol depends on the analyte and matrix, the following provides a robust, self-validating framework for using N-Pentacosane-d52 as an internal standard for quantifying a hypothetical non-polar analyte in a biological matrix.
Objective: To quantify Analyte X in human plasma using LC-MS/MS with N-Pentacosane-d52 as an internal standard.
Materials:
-
Human plasma samples
-
Analyte X certified reference standard
-
N-Pentacosane-d52 (Internal Standard)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Stock solutions of Analyte X and N-Pentacosane-d52 (1 mg/mL in methanol)
-
Working solutions prepared by serial dilution
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank human plasma with appropriate volumes of Analyte X working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of each calibrator, QC, and unknown sample in a microcentrifuge tube, add 10 µL of the N-Pentacosane-d52 working solution (e.g., 250 ng/mL). This ensures a constant amount of IS in every sample.
-
Vortex briefly to mix. Causality: Adding the IS at the very beginning ensures it undergoes all subsequent extraction steps alongside the analyte, which is crucial for accurate compensation of any sample loss.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes to extract the analyte and IS into the organic layer.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water). Causality: Reconstitution in the mobile phase ensures compatibility with the LC system and good peak shape.
-
-
LC-MS/MS Analysis:
-
LC System: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with methanol and water.
-
MS System: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for Analyte X and for N-Pentacosane-d52. The mass difference of 52 Da allows for clear differentiation.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Plot the peak area ratio versus the nominal concentration for the calibration standards and apply a linear regression.
-
Use the resulting regression equation to determine the concentration of Analyte X in the unknown samples and QCs.
-
Synthesis and Quality Considerations
The synthesis of highly deuterated alkanes can be complex. Methods may include the dehalogenation of perhalogenated precursors with zinc in the presence of deuterium oxide or photocatalytic decarboxylative deuteration using heavy water as the deuterium source.[14][15][16]
For its use as an internal standard, two quality parameters are critical:
-
Chemical Purity: Must be high (>99%) to avoid interference from impurities.[12]
-
Isotopic Enrichment: The percentage of deuterium incorporation should be high (typically ≥98%) to ensure the mass spectrometric signal is distinct from the natural isotopic distribution of the unlabeled analyte.[12]
Handling and Safety
Based on the Safety Data Sheet (SDS) for its non-deuterated analog, n-pentacosane, N-Pentacosane-d52 is expected to be a stable solid with low toxicity.[6][7] Standard laboratory precautions should be followed:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[8][17]
-
Reactivity: It is generally unreactive but may be incompatible with strong oxidizing agents like nitric acid.[8]
Conclusion
N-Pentacosane-d52 is more than just a chemical reagent; it is an enabling tool for achieving the highest levels of accuracy and robustness in quantitative analysis. Its properties as a stable, non-reactive, and isotopically distinct analog of n-pentacosane make it an exemplary internal standard. By understanding the principles behind its application and adhering to rigorous experimental design, researchers in drug development and other scientific fields can ensure the integrity and reliability of their data, ultimately leading to more confident decision-making.
References
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences. 10
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Alsachim. 12
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The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem. 9
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Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. Catalysis Science & Technology (RSC Publishing). 14
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. 11
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N-PENTACOSANE-D52 Chemical Information. Guidechem. 2
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Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. Catalysis Science & Technology (RSC Publishing). 15
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ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. Canadian Science Publishing. 16
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Deuterated internal standards and bioanalysis. AptoChem. 13
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N-Pentacosane-D52 Compound Summary. PubChem, National Institutes of Health. 1
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N-PENTACOSANE-D52 Product Information. ChemicalBook. 3
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Pentacosane Compound Summary. PubChem, National Institutes of Health. 5
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Pentacosane-d52 Product Information. MedchemExpress.com. 4
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SAFETY DATA SHEET for n-Pentacosane. Fisher Scientific. 7
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SAFETY DATA SHEET for n-Pentacosane. Chem Service. 6
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N-PENTACOSANE Chemical Profile. CAMEO Chemicals, NOAA. 8
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